4-Bromo-1-(phenylsulfonyl)-1H-indole

Synthetic methodology Palladium catalysis C-H activation

4-Bromo-1-(phenylsulfonyl)-1H-indole is a uniquely differentiated N-protected indole building block enabling orthogonal functionalization. The phenylsulfonyl group directs electrophilic palladation exclusively to C3, while the C4 bromo substituent remains available for subsequent Suzuki or Heck cross-coupling — a regioselective strategy impossible with the 5-bromo isomer or unprotected 4-bromoindole. Validated in IDO1 inhibitor programs (EC50 135 nM) and supported by single-crystal X-ray structural data for accurate molecular modeling. Ideal for multi-step medicinal chemistry and agrochemical syntheses requiring independent C3/C4 diversification.

Molecular Formula C14H10BrNO2S
Molecular Weight 336.21 g/mol
CAS No. 412048-77-2
Cat. No. B3041915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(phenylsulfonyl)-1H-indole
CAS412048-77-2
Molecular FormulaC14H10BrNO2S
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br
InChIInChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H
InChIKeyHCVHHKPCZJWQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 412048-77-2): Procurement-Grade Overview and Core Identity


4-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 412048-77-2), molecular formula C14H10BrNO2S and molecular weight 336.20 g/mol [1], is a functionalized indole derivative belonging to the class of N-arylsulfonylindoles. It is characterized by a bromine atom at the C4 position and a phenylsulfonyl (benzenesulfonyl) protecting group on the indole nitrogen [2]. This structural combination renders the compound a versatile synthetic intermediate, particularly for site-selective palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and agrochemical research [3].

Why 4-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 412048-77-2) Cannot Be Trivially Replaced: Key Differentiators for Informed Procurement


Indiscriminate substitution among brominated or N-protected indoles is scientifically unsound due to critical differences in regioselectivity, reactivity, and the interplay between the protecting group and the halogen. 4-Bromo-1-(phenylsulfonyl)-1H-indole offers a unique combination: the phenylsulfonyl group directs electrophilic palladation to the C3 position for orthogonal functionalization [1], while the C4 bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) [2]. In contrast, the 5-bromo isomer (CAS 118757-11-2) exhibits different electronic properties and regiochemical outcomes , and unprotected 4-bromoindole suffers from compromised stability and undesired N-functionalization pathways . The following evidence quantifies this differentiation.

Quantitative Differentiation: 4-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 412048-77-2) vs. Closest Analogs


Regioselective C3 Palladation: Quantified Advantage over Unprotected and N-Methyl Indoles

Electrophilic palladation of 4-bromo-1-(phenylsulfonyl)-1H-indole occurs exclusively at the C3 position, enabling orthogonal functionalization while leaving the C4 bromo handle intact for subsequent cross-coupling. This selectivity is a direct consequence of the phenylsulfonyl N-protecting group, which exerts a strong electron-withdrawing effect, polarizing the indole π-system [1]. In stark contrast, 4-bromoindole (unprotected) undergoes indiscriminate N-functionalization and polymerization under basic Pd-catalyzed conditions, reducing synthetic utility and overall yield .

Synthetic methodology Palladium catalysis C-H activation

Cross-Coupling Efficiency: Quantified Yield Advantage in Iterative Suzuki Sequences

The C4 bromo substituent in 4-bromo-1-(phenylsulfonyl)-1H-indole is highly amenable to Suzuki-Miyaura cross-coupling, a key reaction for constructing biaryl and heteroaryl architectures. While direct head-to-head yield comparisons are scarce, class-level data indicates that N-phenylsulfonyl-protected bromoindoles achieve significantly higher yields in iterative Suzuki sequences compared to their unprotected counterparts. For example, a phosphine-free Suzuki protocol with 4-bromoindole achieved only moderate yields (ca. 40-60%) due to competing N-functionalization [1], whereas N-sulfonyl-protected indoles consistently deliver >80% yields under optimized conditions [2].

Synthetic methodology Cross-coupling Iterative synthesis

Biological Target Engagement: EC50 = 135 nM for Indoleamine 2,3-Dioxygenase (IDO1) in Human HeLa Cells

A derivative containing the 4-bromo-1-(phenylsulfonyl)-1H-indole scaffold exhibits direct, quantifiable inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an EC50 of 135 nM in human HeLa cells [1]. This functional readout directly validates the scaffold's utility as a pharmacophore for developing IDO1 inhibitors, a key target in cancer immunotherapy. While a direct comparator for the identical compound is not available, this EC50 value provides a benchmark against which other sulfonyl indole derivatives can be measured for this specific target.

Medicinal chemistry Immuno-oncology Enzyme inhibition

Structural Confirmation via X-ray Crystallography: Definitive Identity for SAR Studies

The solid-state structure of a derivative, (4-bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, was unambiguously determined by single-crystal X-ray diffraction, confirming the precise three-dimensional arrangement of the indole-sulfonamide core and the bromophenyl substituent [1]. This level of structural characterization is critical for establishing accurate structure-activity relationships (SAR). In contrast, many alternative bromoindole building blocks lack publicly available crystal structures, hindering precise computational docking and SAR interpretation.

Structural biology Medicinal chemistry Crystallography

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 412048-77-2)


Sequential Orthogonal Functionalization in Complex Heterocycle Synthesis

This compound is ideally suited for multi-step synthetic routes requiring independent functionalization at the C3 and C4 positions of the indole core. The phenylsulfonyl group directs electrophilic palladation exclusively to C3 [1], enabling installation of a first functional group while preserving the C4 bromo substituent for subsequent Suzuki or Heck cross-coupling [2]. This orthogonal strategy is widely used to synthesize dehydrotryptophan derivatives and other biologically relevant scaffolds [1].

IDO1 Inhibitor Development and Target Engagement Studies

Research programs focused on developing small-molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy can directly utilize this compound or its close derivatives as validated starting points. The EC50 value of 135 nM for a 4-bromo-1-(phenylsulfonyl)-1H-indole derivative provides a quantifiable benchmark for target engagement in human HeLa cells [3]. This data supports its selection for SAR expansion and lead optimization campaigns.

Structure-Activity Relationship (SAR) Campaigns Requiring Definitive Conformational Analysis

Medicinal chemistry teams performing computational docking studies or interpreting SAR data can leverage the available single-crystal X-ray structure of a related derivative [4]. The precise geometric parameters (bond lengths, angles, dihedral relationships) provide a reliable template for molecular modeling, reducing false positives in virtual screening and enhancing the accuracy of pharmacophore models. This reduces the risk associated with using structurally uncharacterized building blocks.

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